molecular formula C19H23NO4 B1680550 Reticuline CAS No. 485-19-8

Reticuline

Cat. No.: B1680550
CAS No.: 485-19-8
M. Wt: 329.4 g/mol
InChI Key: BHLYRWXGMIUIHG-HNNXBMFYSA-N
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Description

(S)-reticuline is the (S)-enantiomer of reticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-reticulinium(1+). It is an enantiomer of a (R)-reticuline.
This compound is a natural product found in Neolitsea aciculata, Magnolia officinalis, and other organisms with data available.
See also: Peumus boldus leaf (part of).

Mechanism of Action

Target of Action

Reticuline, also known as (S)-Reticuline, is a chemical compound found in a variety of plants and is one of the alkaloids found in opium . It is an important intermediate of benzylisoquinoline alkaloids (BIAs) biosynthesis and is often a target of BIA production in microbial cells and plant cells .

Mode of Action

This compound has been reported to inhibit calcium transport . Calcium transport inhibition is effective for antihypertension . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .

Biochemical Pathways

This compound is a key intermediate in the biosynthesis of various isoquinoline alkaloids (IQAs). Most IQAs are biosynthesized via (S)-reticuline . The biosynthesis of this compound involves a series of transmethylation steps catalyzed by methyltransferases, norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase (4’OMT), and the hydroxylation step catalyzed by CYP80B1 .

Pharmacokinetics

It is known that this compound is produced from dopamine using escherichia coli in a fermentative process .

Result of Action

This compound possesses potent central nervous system depressing effects . It is the precursor of morphine and many other alkaloids . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound and related BIAs can be facilitated by microbial fermentation, which can be influenced by factors such as temperature, pH, and nutrient availability .

Properties

IUPAC Name

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYRWXGMIUIHG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317199
Record name (+)-Reticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Reticuline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-19-8
Record name (+)-Reticuline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reticuline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Reticuline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETICULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35Z551WT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-Reticuline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003601
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of reticuline in BIA biosynthesis?

A1: this compound serves as a central branch-point intermediate in the biosynthesis of various BIAs. Depending on the plant species and specific enzymes involved, (S)-reticuline can be converted into a variety of alkaloids, including morphine, codeine, sanguinarine, berberine, and noscapine [, , , , ].

Q2: How is (S)-reticuline biosynthesized?

A2: (S)-Reticuline biosynthesis starts with the amino acid tyrosine. It involves a series of enzymatic reactions, including condensation, N-methylation, hydroxylation, and O-methylation steps. Key enzymes involved include norcoclaurine synthase (NCS), N-methyltransferases (NMTs), and O-methyltransferases (OMTs) [, , , ].

Q3: Can (S)-reticuline be converted to (R)-reticuline, and if so, what is the significance of this conversion?

A3: Yes, (S)-reticuline can be converted to (R)-reticuline by the enzyme this compound epimerase (REPI), also known as (S)- to (R)-reticuline (STORR) []. This epimerization is crucial for the biosynthesis of morphine and codeine, as these alkaloids are derived from (R)-reticuline [, ].

Q4: Are there plant species that synthesize BIAs without utilizing this compound epimerase?

A4: Yes, research suggests that Sinomenium acutum synthesizes BIAs such as sinomenine, magnoflorine, and tetrahydropalmatine without a REPI/STORR homolog. This suggests the presence of alternative, REPI-independent pathways for BIA biosynthesis in this species [].

Q5: What is known about the subcellular localization of this compound biosynthesis?

A5: Studies using opium poppy cell cultures indicate that enzymes involved in early steps of this compound biosynthesis, such as CYP80B1 (N-methylcoclaurine 3'-hydroxylase) and BBE (berberine bridge enzyme), are associated with the endoplasmic reticulum (ER). This suggests that the ER plays a role in BIA biosynthesis and transport [].

Q6: Which enzymes utilize this compound as a substrate in BIA biosynthesis?

A6: Several enzymes utilize this compound, showcasing the compound's role as a central precursor. These include:

  • Berberine bridge enzyme (BBE): Converts (S)-reticuline to (S)-scoulerine, directing it towards sanguinarine biosynthesis [, , ].
  • Salutaridine synthase (CYP719A1): Catalyzes the conversion of (R)-reticuline to salutaridine, a precursor to morphine [, ].
  • This compound 7-O-methyltransferase: Catalyzes the formation of laudanine from this compound, an important step in the biosynthesis of morphine and other BIAs [].
  • This compound N-methyltransferase (RNMT): Specifically converts (R)- and (S)-reticuline to their corresponding N-methylated derivatives, directing them towards magnoflorine biosynthesis [].

Q7: What is the role of O-methyltransferases in the biosynthesis of specific BIAs?

A8: OMTs catalyze regiospecific O-methylation, contributing to BIA diversity. Studies on California poppy identified an OMT (G3) with specific activity towards scoulerine, suggesting its role in chelerythrine biosynthesis []. In opium poppy, SOMT1, SOMT2, and SOMT3 OMTs are implicated in noscapine biosynthesis through sequential O-methylation steps [].

Q8: Can this compound be produced in microbes?

A9: Yes, researchers have successfully engineered microbes like Escherichia coli and Saccharomyces cerevisiae to produce this compound from simple carbon sources or precursors like dopamine [, , , ].

Q9: What are the challenges and strategies for improving microbial this compound production?

A9: Challenges include low production titers, enzyme toxicity, and inefficient pathway flux. Strategies to address these include:

  • Optimizing gene expression levels and enzyme ratios [].
  • Identifying and utilizing efficient enzymes from various plant sources [, , ].
  • Engineering transport systems to improve substrate uptake and product secretion [].
  • Compartmentalizing toxic enzymes within organelles like peroxisomes [].

Q10: What are the reported pharmacological activities of this compound?

A10: this compound and its derivatives exhibit a range of pharmacological activities, including:

  • Anti-inflammatory effects: Studies indicate that this compound can reduce inflammation in models of obesity-associated asthma and other inflammatory conditions, potentially through modulating JAK2/STAT3 and NF-κB signaling pathways [, ].
  • Hair growth stimulation: (S)-Reticuline has been shown to stimulate the proliferation of cultured murine hair follicle cells, suggesting potential as a hair growth agent [].
  • Cardiovascular effects: this compound displays hypotensive effects in rats, likely through a combination of mechanisms, including nitric oxide release, muscarinic receptor activation, and calcium channel blockade [].
  • Anticancer activity: Computational docking studies suggest that this compound may interact with and potentially inhibit key proteins involved in colorectal cancer, warranting further investigation [].

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